Dolomite

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

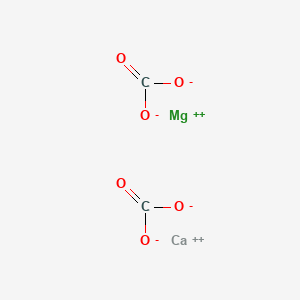

CaMg(CO₃)₂ . It is composed of 60% calcium carbonate and 40% magnesium carbonate . This compound is commonly found in sedimentary rocks and is used in various industrial and scientific applications.

準備方法

Synthetic Routes and Reaction Conditions

Dolomite can be synthesized through the carbonization process. This involves the reaction of calcium and magnesium ions with carbonate ions in an aqueous solution. The reaction is typically carried out at controlled temperatures to ensure the formation of the desired compound .

Industrial Production Methods

In industrial settings, calcium magnesium dicarbonate is often produced from this compound ore. The ore is crushed and subjected to a series of chemical reactions to separate the calcium and magnesium components. The process involves the use of carbon dioxide and water to form the carbonate compound .

化学反応の分析

Types of Reactions

Dolomite undergoes various chemical reactions, including:

Oxidation and Reduction: These reactions involve the transfer of electrons between the compound and other reactants.

Substitution: This reaction involves the replacement of one or more atoms in the compound with different atoms or groups.

Common Reagents and Conditions

Common reagents used in reactions with calcium magnesium dicarbonate include acids, bases, and other carbonate compounds. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from reactions involving calcium magnesium dicarbonate include calcium oxide, magnesium oxide, and various carbonate salts .

科学的研究の応用

Key Properties

- Chemical Composition : CaMg(CO₃)₂

- Physical Properties : High density, thermal stability, and resistance to chemical reactions.

Construction Industry

Dolomite is extensively used in the construction sector as an aggregate in concrete and cement production. It enhances the durability and strength of building materials.

| Application | Description |

|---|---|

| Concrete Production | Used as an aggregate to improve strength. |

| Cement Manufacturing | Acts as a filler to enhance properties. |

Agriculture

In agriculture, this compound serves as a soil amendment to raise pH levels in acidic soils, providing essential calcium and magnesium nutrients that improve crop yields.

| Application | Description |

|---|---|

| Soil Amendment | Raises pH levels in acidic soils. |

| Nutrient Source | Supplies calcium and magnesium to crops. |

Glass Manufacturing

This compound is utilized in glass production for its magnesium oxide content, which enhances thermal resistance and transparency.

| Application | Description |

|---|---|

| Glass Production | Improves thermal stability and clarity. |

Iron and Steel Industry

In metallurgy, this compound acts as a fluxing agent during steelmaking processes, helping to remove impurities from iron ore.

| Application | Description |

|---|---|

| Steel Production | Used as a fluxing agent to remove impurities. |

| Refractory Material | Employed in furnace linings due to thermal stability. |

Water Treatment

This compound is used in water treatment processes to adjust pH levels and remove heavy metals from contaminated water sources.

| Application | Description |

|---|---|

| pH Adjustment | Balances acidity in water treatment systems. |

| Heavy Metal Removal | Aids in the purification of water sources. |

Scientific Research Applications

Recent studies have focused on the formation of this compound crystals under controlled laboratory conditions, addressing what has been termed the "this compound problem." Researchers have discovered methods to synthesize this compound at ambient conditions using cycles of saturation, which could have significant implications for geological studies and industrial applications.

Case Study: Laboratory Synthesis of this compound

A study published in Science highlighted a novel approach to growing this compound crystals using fluctuating saturation conditions. This method resulted in the successful formation of hundreds of layers of this compound within hours at elevated temperatures . The implications of this research extend beyond academic interest; it opens avenues for improved industrial synthesis methods that could lower costs and enhance material properties.

Environmental Considerations

While this compound has numerous applications, its extraction and processing must consider environmental impacts. Sustainable mining practices are essential to minimize ecological disruption while meeting industrial demands.

Key Environmental Practices

- Sustainable Mining : Implementing practices that reduce land degradation.

- Recycling : Exploring methods for recycling this compound products to minimize waste.

作用機序

The mechanism of action of calcium magnesium dicarbonate involves its interaction with acids to neutralize excess acidity. In biological systems, it plays a role in maintaining calcium and magnesium balance, which is essential for various physiological processes . The compound reacts with hydrochloric acid in the stomach to form carbon dioxide and magnesium chloride, thus neutralizing excess acid .

類似化合物との比較

Similar Compounds

Calcium Carbonate (CaCO₃): A common compound used as a calcium supplement and antacid.

Magnesium Carbonate (MgCO₃): Used as an antacid and in the production of magnesium oxide.

Uniqueness

Dolomite is unique due to its dual composition of calcium and magnesium carbonates. This dual composition allows it to provide both calcium and magnesium ions, making it a versatile compound for various applications .

生物活性

Dolomite, a carbonate mineral composed of calcium magnesium carbonate (CaMg(CO₃)₂), has garnered significant interest due to its biological activity and its role in various ecological and geological processes. This article explores the biological activity of this compound, highlighting its formation, interactions with microorganisms, and potential applications in various fields.

Formation and Characteristics of this compound

This compound forms through a process called dolomitization, where limestone is altered by magnesium-rich fluids. Recent studies have shown that microbial activity plays a crucial role in this process. Marine bacteria, particularly those utilizing sulfate respiration, can facilitate the formation of this compound crystals under specific conditions found in marine sediments. These bacteria secrete extracellular polymeric substances (EPS), creating a microenvironment conducive to this compound precipitation .

Microbial Influence on this compound Formation

Microbial Nucleation:

Research indicates that microbial EPS can attract and bind cations, which concentrate to form initial particles for mineral nucleation. This process leads to the development of this compound as nanocrystals that coalesce into larger aggregates . The presence of microorganisms not only aids in the formation of this compound but also influences its structural characteristics.

Case Study:

A study conducted in African this compound caves examined the dynamics of nematodes and their relationship with environmental filtering. The findings suggested that microbial communities significantly impact the spatial and temporal distribution of nematodes in these unique ecosystems . This highlights the intricate connections between microbial life and mineral formation.

Biological Activity and Antimicrobial Properties

This compound exhibits notable antimicrobial properties, especially when subjected to heat treatment. Research has demonstrated that this compound powder heated to 1000°C can effectively kill Bacillus subtilis spores, even under alkaline conditions (pH 12.7). The sporicidal activity is attributed to the generation of active oxygen species from heated this compound powder (HDP), which enhances its effectiveness against resistant spores .

Table: Summary of Biological Activities Associated with this compound

Research Findings and Implications

The biological activity of this compound extends beyond its geological significance; it has implications for environmental management and bioremediation. Understanding how microbial processes contribute to this compound formation can inform strategies for managing carbonate reservoirs and enhancing carbon sequestration efforts.

特性

CAS番号 |

7000-29-5 |

|---|---|

分子式 |

CH2CaMgO3 |

分子量 |

126.41 g/mol |

IUPAC名 |

calcium;magnesium;dicarbonate |

InChI |

InChI=1S/CH2O3.Ca.Mg/c2-1(3)4;;/h(H2,2,3,4);; |

InChIキー |

ADIXYOBIQIMPEH-UHFFFAOYSA-N |

SMILES |

C(=O)([O-])[O-].C(=O)([O-])[O-].[Mg+2].[Ca+2] |

正規SMILES |

C(=O)(O)O.[Mg].[Ca] |

Key on ui other cas no. |

16389-88-1 60937-55-5 7000-29-5 |

物理的記述 |

DryPowder; Liquid; PelletsLargeCrystals |

同義語 |

calcium magnesium carbonate calcium magnesium dicarbonate CaMg(CO(3))(2) dolomite |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。